molecular formula C9H13NO5S B13497316 2,3,6-Trimethoxybenzene-1-sulfonamide

2,3,6-Trimethoxybenzene-1-sulfonamide

Cat. No.: B13497316
M. Wt: 247.27 g/mol
InChI Key: KAWACLFAXUBRKU-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxybenzene-1-sulfonamide is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

In industrial settings, the production of 2,3,6-Trimethoxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, amines, and substituted benzene derivatives .

Scientific Research Applications

2,3,6-Trimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by interfering with folate synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethoxybenzene-1-sulfonamide
  • 1,3,5-Trimethoxybenzene

Uniqueness

2,3,6-Trimethoxybenzene-1-sulfonamide is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications due to these structural differences .

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

247.27 g/mol

IUPAC Name

2,3,6-trimethoxybenzenesulfonamide

InChI

InChI=1S/C9H13NO5S/c1-13-6-4-5-7(14-2)9(8(6)15-3)16(10,11)12/h4-5H,1-3H3,(H2,10,11,12)

InChI Key

KAWACLFAXUBRKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)S(=O)(=O)N)OC

Origin of Product

United States

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